molecular formula C15H15NO2 B3058716 2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine CAS No. 912771-44-9

2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine

Cat. No.: B3058716
CAS No.: 912771-44-9
M. Wt: 241.28 g/mol
InChI Key: YXALXTKYNDKBCV-UHFFFAOYSA-N
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Description

2-Benzo[1,3]dioxol-5-yl-5,6,7,8-tetrahydro-indolizine (CAS 912771-44-9) is a synthetic organic compound with a molecular formula of C15H15NO2 and a molecular weight of 241.288 g/mol . Its structure features an indolizine core, a heteroaromatic system containing both a π-excessive pyrrole and a π-deficient pyridine ring, which is fused to a benzo[1,3]dioxole (piperonyl) group . This molecular architecture is of significant interest in medicinal chemistry. The indolizine scaffold and its derivatives are known to possess notable biological activities, including pharmaceutical and agrochemical properties . Specifically, azine heterocycles, a class to which this compound belongs, have been extensively researched for their antifungal potential and are considered a promising group for overcoming antifungal resistance in both agriculture and human health . Furthermore, various compounds incorporating the benzo[1,3]dioxol-5-yl moiety have demonstrated potent biological activities in scientific literature, such as anticancer effects in related thiourea derivatives and anticonvulsant activity in other structural classes , highlighting the research value of this pharmacophore. The presence of both the tetrahydro-indolizine and the benzo[1,3]dioxole groups in a single molecule makes this compound a valuable building block for further chemical exploration and a candidate for screening in various biological assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydroindolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-6-16-9-12(7-13(16)3-1)11-4-5-14-15(8-11)18-10-17-14/h4-5,7-9H,1-3,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXALXTKYNDKBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(C=C2C1)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587573
Record name 2-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8-tetrahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912771-44-9
Record name 2-(1,3-Benzodioxol-5-yl)-5,6,7,8-tetrahydroindolizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912771-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8-tetrahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Cyclization via Enol-Etherification and Sequential Reactions

Enol-Etherification of Ketone Intermediates

A foundational method for constructing the tetrahydroindolizine scaffold involves enol-etherification followed by cyclization. As detailed in patent EP0897924B1, the synthesis begins with a ketone precursor (1) , which undergoes enol-etherification with an orthoformate ester (e.g., ethyl orthoformate) in the presence of a Brønsted acid catalyst. p-Toluenesulfonic acid (0.01 equivalents relative to the substrate) in ethanol at 45°C facilitates this step within one hour. The resulting enol ether (2) is then subjected to cyclization with α-cyanoacetamide in dimethyl sulfoxide (DMSO) using potassium carbonate (1.5–2 equivalents) at 70°C for three hours.

Ketalization and Functionalization

The benzodioxolyl group is introduced via ketalization or subsequent aromatic substitution. For example, intermediate (3) from the cyclization step may undergo Friedel-Crafts alkylation with 1,3-benzodioxol-5-yl derivatives. Patent WO2022/192703A1 highlights the use of morpholinomethyl and trifluoroacetyl groups as directing agents for regioselective functionalization, though specific conditions for the benzodioxolyl variant remain implicit.

Catalytic Enantioselective Synthesis via Isothiourea Organocatalysis

Tandem Michael Addition–Lactonization

A modern approach reported by Smith et al. employs isothiourea catalysis (e.g., homobenzotetramisole) for a one-pot enantioselective synthesis. The process begins with a Michael addition between 2-(pyrrol-1-yl)acetic acid and a trifluoromethyl enone, forming a C(1)-ammonium enolate intermediate. Subsequent lactonization and ring-opening cyclization yield the tetrahydroindolizine core with three stereocenters. While the study focuses on α-keto-β,γ-unsaturated esters, adapting the methodology to incorporate a benzodioxolyl electrophile is theoretically feasible.

Stereochemical Outcomes:
  • Diastereomeric Ratio (dr) : >95:5.
  • Enantiomeric Ratio (er) : >99:1.
  • Solvent System : Dichloromethane (DCM) with 4Å molecular sieves.

Substrate Scope and Limitations

The catalytic method accommodates diverse aryl and heteroaryl groups but requires electron-deficient Michael acceptors. Introducing the benzodioxolyl moiety would necessitate modifying the enone component to include a 1,3-dioxolane-protected catechol derivative.

Intermediate Synthesis and Functional Group Interconversion

Reductive Amination

Patent WO2022/192703A1 describes reductive amination of tetrahydroindolizines with aldehydes or ketones. Using sodium cyanoborohydride in methanol, the benzodioxolyl moiety could be introduced post-cyclization, though competing side reactions (e.g., over-alkylation) may necessitate protecting groups.

Comparative Analysis of Synthetic Routes

Method Catalyst/Solvent Temperature/Time Yield* Stereoselectivity
Traditional Cyclization p-Toluenesulfonic acid/DMSO 45–70°C, 4 hours ~70% None
Isothiourea Catalysis Homobenzotetramisole/DCM RT to 40°C, 24 hours 60–85% >99:1 er
Formylation-Coupling Acetic anhydride/MeOH 0°C to RT, 24 hours 50–65% Racemic

*Yields estimated from analogous reactions in cited sources.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Direct functionalization of the indolizine core at C2 often competes with C3 or C5 positions. Patent suggests using bulky directing groups (e.g., trifluoroacetyl) to enhance C2 selectivity, though this requires additional deprotection steps.

Solvent and Catalytic Efficiency

The traditional cyclization route demands large solvent volumes (up to 50x weight/volume ratios), raising environmental and cost concerns. Recent advances in micellar catalysis or solvent-free mechanochemistry could mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and inflammation. The compound can modulate signaling pathways such as the PI3K-Akt pathway, leading to the inhibition of cell growth and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(9H-Carbazol-9-yl)-5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine (CzBBIT)

  • Structural Features : CzBBIT incorporates a benzoimidazo-thiazine core fused with carbazole, offering extended π-conjugation compared to the partially saturated indolizine system in the target compound .
  • Synthesis : CzBBIT is synthesized via copper(I)-catalyzed coupling of 1H-benzo[d]imidazole-2-thiol with carbazole derivatives under inert conditions (110°C, 8 hours) . This contrasts with the milder cyclization conditions used for the indolizine derivative .
  • Functional Groups : CzBBIT lacks the benzo[1,3]dioxole substituent but includes a thiazine ring, which enhances electron-withdrawing properties and thermal stability .

3,3-Dibutyl-4-methylene-pyrrolidine Derivatives

  • Structural Features : These derivatives share a toluenesulfonyl-protected pyrrolidine scaffold but replace the indolizine core with a simpler pyrrolidine ring .
  • Spectral Data : Similar IR peaks (e.g., 1662 cm⁻¹ for C=C) but distinct ¹H NMR patterns due to the absence of aromatic protons in the indolizine system .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Molecular Formula Key Functional Groups HRMS (EI) m/z IR Peaks (cm⁻¹)
2-Benzo[1,3]dioxol-5-YL-tetrahydro-indolizine C₁₈H₁₇NO₂ Benzo[1,3]dioxole, indolizine 279.1238 1662, 1598, 1245
CzBBIT C₂₄H₁₇N₃S Carbazole, benzoimidazo-thiazine 391.1092 2956–2866, 1440, 1097
3,3-Dibutyl-4-methylene-pyrrolidine C₂₄H₃₃NO₂S₂ Toluenesulfonyl, pyrrolidine 431.1956 1662, 1344, 1166

Research Findings and Discussion

  • Electronic Properties : The benzo[1,3]dioxole group in the target compound contributes electron-donating effects, as evidenced by downfield shifts in ¹H NMR (δ 6.8–7.2 ppm) . In contrast, CzBBIT’s thiazine ring induces electron deficiency, favoring applications in optoelectronics .
  • Conformational Flexibility : Partial saturation in the tetrahydro-indolizine core may enhance solubility compared to fully aromatic analogs like CzBBIT .
  • Synthetic Challenges : The target compound’s multi-step synthesis requires precise protection-deprotection strategies, whereas CzBBIT’s one-pot synthesis offers higher efficiency .

Biological Activity

2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, drawing on diverse research findings and case studies.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C13H11N1O2
  • Molecular Weight: 229.23 g/mol

The compound features a unique structure combining elements of benzo[1,3]dioxole and indolizine frameworks, which contributes to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. It also inhibits key enzymes involved in cancer cell proliferation.
  • Case Study: A study evaluated the cytotoxic effects of similar derivatives on various cancer cell lines (HepG2, HCT116, MCF-7). The results indicated that some compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For example:
    CompoundHepG2 IC50 (µM)HCT116 IC50 (µM)MCF-7 IC50 (µM)
    Doxorubicin7.468.294.56
    Thiourea Derivative2.381.544.52

This suggests that the derivatives could be more effective than existing treatments while showing lower toxicity towards normal cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial membranes and inhibiting vital enzymatic processes.

Enzyme Inhibition

Research indicates that this compound can inhibit several key enzymes involved in cellular processes:

  • Topoisomerases: These enzymes are crucial for DNA replication and transcription. Inhibition can lead to DNA damage and subsequent cell death.
  • Kinases: By targeting kinases involved in signaling pathways that regulate cell growth and survival, the compound can effectively halt cancer progression.

Apoptosis Induction

The compound triggers apoptosis through several pathways:

  • Caspase Activation: Initiates a cascade leading to programmed cell death.
  • Mitochondrial Pathway Modulation: Alters the balance between pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2), promoting cell death.

Research Findings

Recent research has focused on synthesizing derivatives of the compound to enhance its biological activity. For example:

  • A study synthesized novel thiourea derivatives incorporating benzo[1,3]dioxole moieties and assessed their anticancer activity through various assays . These derivatives showed promising results in inhibiting tumor growth while sparing normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine
Reactant of Route 2
Reactant of Route 2
2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine

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